molecular formula C8H11N3O B13286286 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile

1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13286286
M. Wt: 165.19 g/mol
InChI Key: KOLXGDLMLLYLED-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a cyano group at the 4-position, a methyl group at the 3-position, and a 2-methoxyethyl substituent at the 1-position. The 2-methoxyethyl group enhances solubility in polar solvents due to its ether linkage, while the cyano group contributes to electronic properties, making it a versatile intermediate in medicinal and agrochemical synthesis .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-(2-methoxyethyl)-3-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H11N3O/c1-7-8(5-9)6-11(10-7)3-4-12-2/h6H,3-4H2,1-2H3

InChI Key

KOLXGDLMLLYLED-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C#N)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbonitrile derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazole-4-carbonitrile Derivatives

Compound Name Substituents Key Properties/Activities Synthesis Method Reference
1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile 1: 2-Methoxyethyl; 3: Methyl; 4: CN High solubility; intermediate potential Not detailed in evidence
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile 1: Bromopropanoyl; 3: Methyl; 5: NH₂ Reactivity for nucleophilic substitution Reaction of 5-amino precursor with bromopropanoyl
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile 1: Tetrazole-thioacetyl; 5: NH₂ Enhanced antimicrobial activity Thiol-acetyl coupling
3-Amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile 1: Cyclopentyl; 3: NH₂ Structural rigidity; potential kinase inhibition Cyclopentyl substitution on pyrazole
1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives Fused pyran ring; 4: Aryl; 5: CN Antioxidant (IC₅₀: 25–100 μg/mL); antimicrobial (MIC: 4–32 μg/mL) Multi-component condensation

Key Observations:

Substituent Effects on Solubility and Reactivity :

  • The 2-methoxyethyl group in the target compound improves solubility compared to hydrophobic substituents (e.g., cyclopentyl in ).
  • Bromo or thioacetyl groups (e.g., in ) increase electrophilic reactivity, enabling further functionalization.

Biological Activity: Pyrano-fused derivatives (e.g., from ) exhibit notable antioxidant (DPPH scavenging) and antimicrobial activities, attributed to extended conjugation and aryl substituents. Amino-substituted derivatives (e.g., ) show enhanced bioactivity due to hydrogen-bonding capacity, though the target compound’s biological data remain unexplored.

Structural Analogues in Other Scaffolds :

  • Naphthoimidazolium bromides with 2-methoxyethyl groups (e.g., 5i in ) share solubility features but differ in core structure, limiting direct functional comparisons.

Biological Activity

1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by detailed research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a methoxyethyl substituent and a carbonitrile group. Its molecular formula is C7H10N4OC_7H_10N_4O with a molecular weight of approximately 178.18 g/mol. The synthesis of this compound typically involves multi-step reactions, including cyclization processes that yield derivatives with varying biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, the compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4 µg/mL to 2048 µg/mL for different bacterial strains, indicating a broad spectrum of activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Organisms
This compound4 - 2048E. coli, Staphylococcus aureus
Other Pyrazole Derivative A8 - 512Bacillus subtilis
Other Pyrazole Derivative B16 - 1024Candida albicans

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH radical scavenging assay. The IC50 values for the antioxidant activity were found to be between 12.21 and 12.88 μg/mL, indicating strong free radical scavenging abilities . This suggests that the compound may play a role in mitigating oxidative stress-related diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the carbonitrile group enhances its binding affinity to enzymes and receptors involved in microbial growth and oxidative stress pathways .

Case Study 1: Antimicrobial Efficacy

In one study, the antimicrobial efficacy of the compound was tested against clinical isolates of bacteria. Results showed that it effectively inhibited the growth of multi-drug resistant strains, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound in cellular models exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced markers of oxidative damage and improved cell viability compared to control groups .

Q & A

Q. What are the optimized synthetic routes for 1-(2-Methoxyethyl)-3-methyl-1H-pyrazole-4-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nucleophilic substitution or cyclocondensation reactions. For example, azide incorporation using azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride under reflux (50°C, 16 hours) achieved 88% yield for a structurally similar pyrazole-carbonitrile derivative . Key parameters include:

  • Catalyst : TFA (10 equiv) for acid-mediated activation.
  • Solvent : Methylene chloride for polarity control.
  • Temperature : Slow warming to 50°C prevents side reactions.
    Post-synthesis, monitor reaction progress via TLC and purify using flash chromatography (cyclohexane/ethyl acetate gradient) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Confirm nitrile (C≡N) stretch near 2231 cm⁻¹ and azide peaks (~2139 cm⁻¹) .
  • NMR : Look for characteristic signals:
    • ¹H NMR : Methoxyethyl protons (δ ~3.5–4.5 ppm), pyrazole ring protons (δ ~7.5–8.2 ppm) .
    • ¹³C NMR : Nitrile carbon at ~115 ppm , pyrazole carbons ~130–150 ppm .
  • HPLC/GC-MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring (e.g., methoxyethyl vs. aryl groups) influence reactivity in cyclization reactions?

Methodological Answer: Electron-donating groups (e.g., methoxyethyl) enhance nucleophilicity at the pyrazole C-4 position, facilitating cyclocondensation with carbonyl compounds. Comparative studies show:

  • Methoxyethyl substituents : Improve solubility in polar aprotic solvents (e.g., DMF, THF), enabling reactions at lower temperatures (50–80°C) .
  • Aryl substituents : Increase steric hindrance, requiring harsher conditions (reflux in ethanol, 80°C) for pyrano[2,3-c]pyrazole formation .
    Design experiments using factorial design to isolate steric/electronic effects (e.g., varying substituents in triazolo-diazepine hybrids) .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole-carbonitrile derivatives?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomers) by analyzing shifts at 25°C vs. 50°C .
  • Deuterated solvents : Use DMSO-d₆ or CDCl₃ to suppress proton exchange in NMR .
  • X-ray crystallography : Resolve ambiguities in solid-state structures (e.g., pyrano[2,3-c]pyrazole derivatives with 94% yield and defined melting points) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer: Apply quantum chemical calculations (e.g., DFT) to:

  • Map reaction pathways for cycloadditions or nucleophilic attacks.
  • Calculate activation energies for azide-alkyne "click" reactions .
    Combine with machine learning to optimize reaction parameters (solvent, catalyst) based on historical data (e.g., ICReDD’s computational-experimental feedback loop) .

Q. What safety protocols are critical when handling azide intermediates during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile azides (e.g., azido(trimethyl)silane) .
  • Thermal control : Avoid sparks/open flames (P210 hazard code) due to azide explosivity .
  • Storage : Keep azides at ≤4°C in inert atmospheres (N₂/Ar) .

Data Contradiction Analysis

Q. Why do reported yields vary for pyrazole-carbonitrile derivatives synthesized via similar routes?

Methodological Answer: Variability stems from:

  • Impurity in starting materials : Use HPLC-grade reagents (≥95% purity) to minimize side products .
  • Scale effects : Micromolar-scale reactions (e.g., 310 μmol) show higher yields (88%) vs. bulk synthesis due to better heat/mass transfer .
  • Workup methods : Dry-load purification with Celite improves chromatographic resolution vs. direct column loading .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Pyrazole-Carbonitrile Synthesis

ParameterOptimal ConditionReference
CatalystTFA (10 equiv)
SolventMethylene chloride
Temperature50°C (gradient heating)
PurificationFlash chromatography
Yield88% (micromolar scale)

Q. Table 2. Hazard Mitigation Strategies

HazardMitigation ActionReference
Azide explosivityAvoid sparks/open flames
TFA exposureUse acid-resistant gloves
Solvent flammabilityStore in flame-proof cabinets

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.